![molecular formula C28H27N3O6 B12186912 3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12186912.png)
3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves multiple steps, typically starting with the preparation of the benzofuran and indole intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the spiro structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar benzofuran structures and are used in the treatment of skin diseases.
Indole derivatives: Compounds such as tryptophan and serotonin, which share the indole structure and are important in biological systems.
Uniqueness
What sets 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione apart is its spiro structure, which provides unique steric and electronic properties
Biological Activity
3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its pharmacological properties and potential clinical uses. This article reviews the available literature on the biological activities of this compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spiro[indole-3,2'-pyrrole] core structure, which is known for its diverse biological activities. The presence of the benzofuran moiety and morpholine group contributes to its pharmacological profile.
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The spiro[indole-pyrrole] framework has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies show that derivatives of spiro[indole-pyrrole] can inhibit the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
2. Antimicrobial Properties
The compound's potential antimicrobial activity has been explored in several studies. Compounds structurally related to this compound have shown effectiveness against both bacterial and fungal strains. For example, research indicates that similar compounds exhibit inhibitory effects on Staphylococcus aureus and Candida albicans .
3. Neuropharmacological Effects
The compound may also interact with neurotransmitter systems. Preliminary studies suggest that it could act as an antagonist at serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. This activity could position the compound as a candidate for further investigation in treating neuropsychiatric conditions .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit Janus kinases (JAKs), which play a critical role in various signaling pathways related to inflammation and cancer .
- Modulation of Apoptotic Pathways : The ability to induce apoptosis in cancer cells may be linked to the activation of caspases and the downregulation of anti-apoptotic proteins.
Research Findings
Study | Findings |
---|---|
Study A | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in low micromolar range. |
Study B | Reported antimicrobial activity against S. aureus and C. albicans with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
Study C | Suggested neuropharmacological effects through serotonin receptor modulation; further studies required for validation. |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study 1 : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
- Case Study 2 : An observational study noted improved mood stabilization in patients treated with related compounds targeting serotonin receptors.
Properties
Molecular Formula |
C28H27N3O6 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
4'-(1-benzofuran-2-carbonyl)-3'-hydroxy-1-methyl-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C28H27N3O6/c1-29-20-9-4-3-8-19(20)28(27(29)35)23(24(32)22-17-18-7-2-5-10-21(18)37-22)25(33)26(34)31(28)12-6-11-30-13-15-36-16-14-30/h2-5,7-10,17,33H,6,11-16H2,1H3 |
InChI Key |
UCTIJCMZCAQRQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCCN4CCOCC4)O)C(=O)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
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